molecular formula C12H14O2 B1407508 [4-(Pent-1-yn-3-yloxy)phenyl]methanol CAS No. 1803595-04-1

[4-(Pent-1-yn-3-yloxy)phenyl]methanol

Cat. No.: B1407508
CAS No.: 1803595-04-1
M. Wt: 190.24 g/mol
InChI Key: CWORSBWWXCQBSJ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a complex organic molecule that integrates multiple functional groups within a single structural framework. The International Union of Pure and Applied Chemistry systematic name for this compound is (4-(pent-1-yn-3-yloxy)phenyl)methanol, which precisely describes its structural composition. The molecule features a phenyl ring substituted at the para position with a hydroxymethyl group and an ether linkage to a pent-1-yn-3-yl moiety, creating a unique combination of aromatic, alcoholic, and alkyne functionalities.

The compound's structural complexity is reflected in its International Chemical Identifier, which provides a standardized representation: InChI=1S/C12H14O2/c1-3-11(4-2)14-12-7-5-10(9-13)6-8-12/h1,5-8,11,13H,4,9H2,2H3. This identifier encodes the precise connectivity and stereochemistry of all atoms within the molecule. The corresponding International Chemical Identifier Key, CWORSBWWXCQBSJ-UHFFFAOYSA-N, serves as a condensed hash representation that enables rapid database searches and molecular comparisons.

The simplified molecular-input line-entry system representation of the compound, CCC(C≡C)Oc1ccc(cc1)CO, provides an accessible method for describing the molecular structure in computational applications. This notation clearly illustrates the pentynyl chain connected through an ether oxygen to the para position of a phenyl ring that bears a hydroxymethyl substituent. The systematic nomenclature and various identification codes collectively establish a comprehensive framework for unambiguous chemical communication regarding this specialized compound.

Historical Context in Propargylic Alcohol Research

The development of propargylic alcohol chemistry has undergone significant evolution since its initial recognition as a distinct class of compounds. Until the year 2000, the most fundamental propargylic substitution reaction was the Nicolas reaction, a multi-step transformation developed in 1972 that involved cobalt as a stoichiometric promoter. This early methodology represented the pioneering efforts to harness the unique reactivity of propargylic alcohols, which derive their distinctive properties from the combination of the highly nucleophilic alkyne functional group and the considerably acidic terminal hydrogen atom.

The nucleophilic displacement of propargylic alcohols emerged as one of the most sought-after methods in contemporary synthetic chemistry due to the versatility these compounds offer for further synthetic transformations. The pioneering work on ruthenium-catalyzed propargylic substitution reactions in 2000 marked a watershed moment that encouraged numerous researchers to develop several novel catalytic propargylic substitution reactions, leading to rapid progress in this field. This advancement represented a significant departure from stoichiometric methodologies toward more sustainable and efficient catalytic processes.

Recent developments in the field have expanded to include borane-catalyzed sequential additions of terminal alkynes to para-substituted phenols, which afford a wide range of ortho-propargylic alkylated phenols bearing congested quaternary carbon centers. These methodologies demonstrate the continued evolution of propargylic alcohol chemistry and its integration with phenolic systems. The development of such synthetic approaches has opened new avenues for constructing complex molecular architectures that incorporate both aromatic and alkyne functionalities, positioning compounds like this compound within a broader context of advancing synthetic methodology.

Position Within Phenolic Alkyne Derivatives

This compound occupies a distinctive position within the broader family of phenolic alkyne derivatives, representing a unique structural class that combines phenolic ether functionality with terminal alkyne groups. The compound is classified as a propargylic alcohol due to the presence of the alkyne group, while simultaneously falling within the broader category of phenolic compounds characterized by the presence of a hydroxyl group attached to an aromatic hydrocarbon. This dual classification reflects the compound's capacity to participate in both phenolic and alkyne-based chemical transformations.

The structural characteristics of this compound place it among a specialized subset of phenolic alkyne derivatives that have gained recognition for their utility in advanced materials chemistry. Recent research has demonstrated the potential of phenol-yne chemistry for the design of lignin-based vitrimers, where phenolic compounds substituted with alkyne functionalities undergo vinyl ether bond exchanges to create materials with controllable thermal and mechanical properties. These developments highlight the emerging importance of phenolic alkyne derivatives in sustainable materials science applications.

The compound's position within phenolic alkyne derivatives is further defined by its specific substitution pattern and functional group arrangement. The following table summarizes key structural and physical properties that distinguish this compound within its chemical class:

Property Value Reference
Molecular Formula C12H14O2
Molecular Weight 190.238 g/mol
Physical Form Oil
Boiling Point 321.7 ± 27.0°C at 760 mmHg
Flash Point 140.5 ± 18.0°C
Density 1.1 ± 0.1 g/cm³
Storage Temperature 4°C
Purity (Commercial) 95%

The synthesis of this compound can be achieved through various methods, primarily involving the reaction of 4-hydroxybenzyl alcohol with pent-1-yn-3-ol under specific conditions that typically employ bases like potassium carbonate and solvents such as dimethylformamide to facilitate the reaction. The reaction conditions often require heating to enhance the reaction rate and yield, with monitoring of reaction progress through techniques like thin-layer chromatography serving as standard practice to ensure complete conversion. This synthetic accessibility, combined with its unique structural features, positions the compound as a valuable intermediate in organic synthesis and materials chemistry applications.

Properties

IUPAC Name

(4-pent-1-yn-3-yloxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-11(4-2)14-12-7-5-10(9-13)6-8-12/h1,5-8,11,13H,4,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWORSBWWXCQBSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#C)OC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ether Formation via Williamson Ether Synthesis

A common approach to synthesize aryl alkynyl ethers involves the Williamson ether synthesis, where a phenol is deprotonated with a base (e.g., sodium hydride or potassium carbonate) and reacted with an alkyl halide or tosylate containing the alkyne moiety. For this compound, this would mean:

  • Deprotonation of 4-hydroxybenzyl alcohol or a protected derivative.
  • Reaction with a suitable pentynyl electrophile, such as 3-bromopent-1-yne or its tosylate.

This method is supported by analogous syntheses of alkoxy-substituted phenyl compounds bearing alkyne groups, which proceed efficiently under mild conditions and yield the desired ethers as solids or oils after purification.

Use of Propargylation and Alkynylation Techniques

Alternative approaches include propargylation reactions where propargyl or pentynyl groups are introduced onto phenols or benzyl alcohols using transition-metal catalysis or base-catalyzed conditions. These methods exploit the reactivity of terminal alkynes and can be adapted to install the pent-1-yn-3-yloxy substituent on the phenyl ring.

Reduction of Nitro Derivatives and Functional Group Transformations

In some synthetic routes, nitro-substituted precursors undergo reduction to amines or alcohols, which are then functionalized to yield alkynyl ethers. For example, reduction of a nitro derivative followed by etherification with pentynyl alcohol derivatives can be an effective pathway.

Protection and Deprotection Strategies

Protection of the benzyl alcohol group (e.g., as a silyl ether or methoxymethyl ether) may be employed during the etherification step to prevent side reactions. After ether formation, deprotection yields the free benzyl alcohol. This strategy is common in the synthesis of complex alkynylated phenylmethanol derivatives.

Experimental Data Summary

Step Reagents/Conditions Outcome/Notes
Deprotonation of phenol Sodium hydride or potassium carbonate Generation of phenolate ion for nucleophilic substitution
Etherification Pentynyl bromide or tosylate, solvent (e.g., DMF), mild heating Formation of pentynyl ether linkage on phenyl ring
Protection (optional) MOMCl or TBDPS-Cl for benzyl alcohol protection Prevents side reactions during etherification
Deprotection Acidic or fluoride ion treatment Regeneration of benzyl alcohol group
Purification Column chromatography (silica gel) Isolation of pure this compound

Analytical and Characterization Techniques

Challenges and Considerations

  • Alkyne stability: Alkynes can be sensitive to strong acids or bases; reaction conditions must be optimized to avoid side reactions.
  • Regioselectivity: Ensuring selective etherification at the para position without affecting the benzyl alcohol requires careful control.
  • Purification: Side products such as over-alkylated or polymerized species may form, necessitating thorough chromatographic separation.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations References
Williamson Ether Synthesis Phenol, pentynyl bromide, base Straightforward, well-established Requires careful base handling
Propargylation via Catalysis Phenol, propargyl halide, catalyst Mild conditions, high selectivity Catalyst cost, optimization needed
Nitro Reduction + Etherification Nitro precursor, reducing agent, pentynyl alcohol Allows functional group manipulation Multi-step, longer synthesis time
Protection/Deprotection Strategy Protecting groups (MOM, TBDPS), acid/base Prevents side reactions Additional steps increase complexity

Chemical Reactions Analysis

Types of Reactions: [4-(Pent-1-yn-3-yloxy)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its alkyne functionality enables it to participate in various coupling reactions, such as:

  • Sonogashira Coupling : This reaction facilitates the formation of carbon-carbon bonds, making it useful for synthesizing complex organic molecules.
  • Alkyne Metathesis : The compound can be involved in metathesis reactions, which are crucial for creating new alkyne derivatives.

Case Study : In a study focused on synthesizing novel antiviral agents, derivatives of [4-(Pent-1-yn-3-yloxy)phenyl]methanol were utilized to create compounds with enhanced biological activity against viral infections. The structural modifications led to improved efficacy compared to parent compounds .

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications:

  • Antiviral Activity : Research indicates that derivatives of this compound exhibit significant antiviral properties. Modifications to the phenolic and alkyne groups have been shown to enhance activity against specific viral targets .
CompoundActivity (IC50 μM)
4a1.5
4b0.8
4c0.6

This table summarizes the inhibitory concentrations of various derivatives, highlighting their potential as antiviral agents.

Material Science

The unique properties of this compound make it suitable for applications in material science:

  • Polymer Chemistry : The compound can be used to synthesize functional polymers through radical polymerization techniques, which can be tailored for specific applications such as drug delivery systems or smart materials.

Case Study : A recent investigation demonstrated the use of this compound in creating thermoresponsive polymeric materials that exhibit changes in solubility with temperature variations, making them suitable for biomedical applications .

Mechanism of Action

The mechanism of action of [4-(Pent-1-yn-3-yloxy)phenyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The phenyl ring and alkyne group can participate in various binding interactions, influencing the activity of target molecules. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and inferred properties of [4-(Pent-1-yn-3-yloxy)phenyl]methanol and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight Key Functional Features Potential Applications
This compound Pent-1-yn-3-yloxy C₁₂H₁₄O₂ 190.24 Terminal alkyne, hydroxyl group Click chemistry, bioactive scaffolds
[4-(But-3-yn-1-yloxy)phenyl]methanol But-3-yn-1-yloxy C₁₁H₁₂O₂ 176.21 Shorter alkyne chain Intermediate in organic synthesis
[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol 5-Bromopyrimidin-2-yloxy C₁₁H₉BrN₂O₂ 297.11 Heterocyclic bromine substituent Anticancer agents, kinase inhibitors
[4-(Dimethylamino)phenyl]methanol Dimethylamino C₉H₁₃NO 151.21 Electron-donating amino group Fluorescent probes, CNS drug design
(3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol Methylthiophenyl-pyrazole C₁₇H₁₆N₂OS 296.38 Thioether, pyrazole ring Anti-inflammatory, antimicrobial

Physical and Spectroscopic Properties

  • Solubility: The pentynyloxy group’s hydrophobicity may reduce aqueous solubility compared to dimethylamino-substituted analogs, which benefit from protonation at physiological pH .

Biological Activity

[4-(Pent-1-yn-3-yloxy)phenyl]methanol is a compound characterized by its unique alkyne and phenolic functionalities. This compound has gained attention in various biological and chemical research fields due to its potential interactions with biological systems, including enzyme inhibition, modulation of cellular processes, and its role as a precursor in the synthesis of bioactive molecules.

The compound exhibits significant biochemical activity through interactions with enzymes, proteins, and other biomolecules. These interactions can lead to alterations in enzyme activity, influencing metabolic pathways. For instance, it may act as an inhibitor or activator of specific enzymes, impacting cellular metabolism and signaling pathways.

Table 1: Summary of Biochemical Interactions

Interaction TypeDescription
Enzyme Inhibition Modulates the activity of target enzymes, potentially altering metabolic pathways.
Protein Binding Binds to specific proteins, affecting their conformation and function.
Gene Expression Influences the expression of genes related to metabolic processes.

Cellular Effects

At the cellular level, this compound has been shown to affect various cell types by modulating signaling pathways and gene expression. Studies indicate that this compound can alter the expression of key genes involved in metabolism, leading to changes in metabolite production. The compound's effects on cell viability and proliferation have also been documented, suggesting its potential utility in therapeutic applications.

Case Study: Effects on Cancer Cell Lines

In laboratory studies involving cancer cell lines, this compound demonstrated significant anti-proliferative effects. The compound was tested against several types of cancer cells, showing a dose-dependent decrease in cell viability. The underlying mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.

Molecular Mechanism

The molecular mechanism by which this compound exerts its biological effects involves several pathways:

  • Binding Interactions : The compound binds to specific biomolecules such as enzymes or receptors, altering their activity.
  • Transcriptional Regulation : It interacts with transcription factors that regulate gene expression.
  • Metabolic Transformation : The compound may undergo metabolic transformations that produce active metabolites contributing to its biological effects.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound are critical for understanding its long-term effects on cellular functions. Research indicates that while the compound remains stable under certain conditions, its biological activity may diminish over time due to degradation processes.

Chemical Reactions Analysis

This compound undergoes various chemical reactions that can be leveraged for synthetic applications:

  • Oxidation : The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction : Can be reduced to generate derivatives with different functional groups.
  • Substitution : The phenyl ring is susceptible to electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Reaction TypeReagents Used
Oxidation KMnO4, CrO3
Reduction LiAlH4, NaBH4
Substitution Br2, HNO3

Scientific Research Applications

The unique structure of this compound allows for diverse applications across various fields:

  • Chemistry : Serves as an intermediate for synthesizing complex organic molecules.
  • Biology : Utilized to study the effects of phenyl and alkyne groups on biological systems.
  • Medicine : Its structure can be modified to develop derivatives with potential therapeutic properties.
  • Industry : Valuable for producing specialty chemicals and materials with specific characteristics.

Q & A

Q. What synthetic methodologies are commonly used to prepare [4-(Pent-1-yn-3-yloxy)phenyl]methanol?

The synthesis typically involves alkylation of phenolic precursors followed by reduction of ketones to alcohols . For example:

  • Step 1 : Reacting 4-hydroxyphenyl ketone derivatives with propargyl bromides in the presence of a base (e.g., NaH) to introduce the pentynyloxy group .
  • Step 2 : Reducing the resulting ketone to the primary alcohol using agents like NaBH₄ or LiAlH₄ , depending on steric hindrance and functional group compatibility .
  • Purification : Column chromatography or crystallization from methanol/water mixtures to isolate the product .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the presence of the propargyl ether (-O-C≡C), aromatic protons, and the hydroxymethyl (-CH₂OH) group .
  • X-ray crystallography : Resolves molecular geometry, hydrogen-bonding networks (e.g., O–H⋯O/N interactions), and packing motifs. Programs like SHELXL refine atomic displacement parameters and handle twinned data, while ORTEP-3 visualizes anisotropic thermal ellipsoids .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

  • Density Functional Theory (DFT) : Calculates transition-state energies to predict regioselectivity in propargylation or reduction steps .
  • Molecular docking : Screens derivatives for binding affinity to biological targets (e.g., enzymes in tuberculosis or cancer pathways) by aligning substituents with hydrophobic pockets or catalytic sites .
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize compounds for synthesis .

Q. What crystallographic challenges arise in analyzing this compound analogs, and how are they resolved?

  • Disorder in propargyl chains : The flexible pentynyloxy group may adopt multiple conformations, requiring TWINABS or SADABS for absorption correction and SHELXL refinement with split positions .
  • Hydrogen bonding ambiguity : Difference Fourier maps and restraints on O–H distances clarify intermolecular interactions (e.g., methanol solvent bridges) .
  • High-resolution data : Synchrotron sources (λ < 1 Å) improve resolution for detecting weak electron density in bulky substituents .

Q. How do structural modifications influence the bioactivity of this compound analogs?

  • Substituent effects :
  • Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance antimycobacterial activity by improving membrane permeability .
  • Bulkier propargyl chains reduce solubility but increase selectivity for hydrophobic enzyme pockets .
    • Methodology :
  • SAR studies : Synthesize analogs with systematic substitutions and test against target organisms (e.g., Mycobacterium tuberculosis H37Rv) .
  • Crystallographic data : Correlate bioactivity with molecular packing; π-π stacking (3.5–4.0 Å centroid distances) stabilizes protein-ligand complexes .

Methodological Notes

  • Contradictions in synthesis : While NaBH₄ is safer for lab-scale reductions, LiAlH₄ may be necessary for sterically hindered ketones, though it risks over-reduction .
  • Software limitations : SHELXL struggles with severe disorder; alternative programs like OLEX2 or PLATON validate hydrogen-bonding networks in such cases .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(Pent-1-yn-3-yloxy)phenyl]methanol
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[4-(Pent-1-yn-3-yloxy)phenyl]methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.